molecular formula C15H18O2 B14229004 2-Octyn-1-one, 1-(2-methoxyphenyl)- CAS No. 767303-63-9

2-Octyn-1-one, 1-(2-methoxyphenyl)-

Cat. No.: B14229004
CAS No.: 767303-63-9
M. Wt: 230.30 g/mol
InChI Key: FNBVVQUFHVLHCM-UHFFFAOYSA-N
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Description

2-Octyn-1-one, 1-(2-methoxyphenyl)- is an organic compound with the molecular formula C15H18O2 This compound is characterized by the presence of an octynone backbone with a methoxyphenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyn-1-one, 1-(2-methoxyphenyl)- can be achieved through several methods. One common approach involves the reaction of 1-octyn-3-ol with cuprous bromide, paraformaldehyde, and diisopropylamine in dioxane. The mixture is refluxed and stirred, followed by filtration and extraction to obtain the desired product . Another method involves the asymmetric reduction of α,β-acetylenic ketones using B-3-pinanyl-9-borabicyclo[3.3.1]nonane in tetrahydrofuran, followed by oxidation with hydrogen peroxide .

Industrial Production Methods

Industrial production of 2-Octyn-1-one, 1-(2-methoxyphenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Octyn-1-one, 1-(2-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Octyn-1-one, 1-(2-methoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Octyn-1-one, 1-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Octyn-3-ol
  • 2-Octyn-1-ol
  • 1-(2-Methoxyphenyl)piperazine

Uniqueness

2-Octyn-1-one, 1-(2-methoxyphenyl)- is unique due to its specific structural features and chemical properties.

Properties

CAS No.

767303-63-9

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

1-(2-methoxyphenyl)oct-2-yn-1-one

InChI

InChI=1S/C15H18O2/c1-3-4-5-6-7-11-14(16)13-10-8-9-12-15(13)17-2/h8-10,12H,3-6H2,1-2H3

InChI Key

FNBVVQUFHVLHCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(=O)C1=CC=CC=C1OC

Origin of Product

United States

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